5-Carboxy-2-methylpyridine 1-oxide
Overview
Description
5-Carboxy-2-methylpyridine 1-oxide is a chemical compound that belongs to the pyridine family. It is a derivative of pyridine and is commonly used in various fields such as medical research, environmental research, and industrial research. The molecular formula of this compound is C7H7NO3, and it has a molecular weight of 153.14.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-2-methylpyridine 1-oxide can be achieved through various synthetic routes. One common method involves the oxidation of 2-methylpyridine derivatives. For instance, the oxidation of 2-methylpyridine using oxidizing agents such as hydrogen peroxide or peracids can yield 2-methylpyridine 1-oxide, which can then be further carboxylated to produce this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation processes. These processes often use continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Carboxy-2-methylpyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield higher oxidation state derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
5-Carboxy-2-methylpyridine 1-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Carboxy-2-methylpyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in substitution reactions, where it replaces functional groups in other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine 1-oxide: A closely related compound with similar chemical properties.
2-Chloro-5-methylpyridine: Another derivative of pyridine with distinct reactivity.
5-Bromo-2-methylpyridine: A halogenated derivative with unique chemical behavior.
Uniqueness
This functional group allows the compound to participate in a wider range of chemical reactions compared to its non-carboxylated counterparts.
Properties
IUPAC Name |
6-methyl-1-oxidopyridin-1-ium-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-6(7(9)10)4-8(5)11/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUWMQONYMUDFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)C(=O)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705434 | |
Record name | 6-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70705434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30478-91-2 | |
Record name | 6-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70705434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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